molecular formula C7H6N4O2S B12323403 Theophylline-8-thione

Theophylline-8-thione

Cat. No.: B12323403
M. Wt: 210.22 g/mol
InChI Key: MNOLDEWETDDULX-UHFFFAOYSA-N
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Description

Theophylline-8-thione is a specialized xanthine derivative based on the theophylline core structure, which is a well-known methylxanthine with historical use in treating respiratory diseases like asthma and COPD . This 8-thione derivative serves as a versatile chemical intermediate and building block in medicinal chemistry research, particularly for the synthesis of novel hybrid molecules and complex heterocyclic systems . The modification at the 8-position of the purine ring system is a significant strategy in drug discovery, as it can alter the molecule's electronic properties, binding affinity, and overall biological activity compared to the parent theophylline compound . Theophylline itself is recognized for its multiple mechanisms of action, including non-selective phosphodiesterase (PDE) inhibition and adenosine receptor antagonism . Researchers are exploring novel theophylline derivatives, such as those linked to 1,2,4-triazole scaffolds, for potential applications beyond bronchodilation, including as antimicrobial and antiviral agents, as well as serine protease inhibitors . This compound is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions, as the safety profile of this specific derivative may differ from that of theophylline, which has a known narrow therapeutic window .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N4O2S

Molecular Weight

210.22 g/mol

IUPAC Name

1,3-dimethyl-8-sulfanylidenepurine-2,6-dione

InChI

InChI=1S/C7H6N4O2S/c1-10-4-3(8-6(14)9-4)5(12)11(2)7(10)13/h1-2H3

InChI Key

MNOLDEWETDDULX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=S)N=C2C(=O)N(C1=O)C

Origin of Product

United States

Synthetic Methodologies for Theophylline 8 Thione and Its Analogues

Direct Synthetic Routes to Theophylline-8-thione

The primary and most established method for the direct synthesis of this compound (which exists in tautomeric equilibrium with 8-mercaptotheophylline) involves the cyclization of a diaminouracil precursor. The key starting material for this pathway is 5,6-diamino-1,3-dimethyluracil.

The synthesis proceeds via the reaction of 5,6-diamino-1,3-dimethyluracil with carbon disulfide (CS₂). This reaction is typically performed by refluxing the reactants in an alcoholic solution, often in the presence of a base such as potassium hydroxide (KOH) acs.org. The carbon disulfide acts as a source for the C8-thiocarbonyl group, leading to the formation of the imidazole (B134444) ring fused to the pyrimidine (B1678525) core, thus completing the xanthine (B1682287) structure. The resulting product, 8-mercaptotheophylline, is the thiol tautomer of this compound acs.org.

Reaction Scheme:

Step 1: Condensation of N,N'-dimethylurea with cyanoacetic acid followed by nitrosation and reduction to yield 5,6-diamino-1,3-dimethyluracil nih.gov.

Step 2: Cyclization of 5,6-diamino-1,3-dimethyluracil with carbon disulfide in the presence of a base to form the 8-thioxanthine ring system acs.org.

This method provides a reliable and direct route to the this compound scaffold, making it readily available for further functionalization.

Functionalization and Derivatization Strategies at the 8-Position

The thiol group at the 8-position of the theophylline (B1681296) scaffold is the primary site for functionalization and derivatization. The most common strategy employed is S-alkylation, which involves the reaction of the 8-mercaptotheophylline tautomer with various electrophiles to form stable thioether linkages. This approach is fundamental to creating a diverse library of C8-substituted theophylline analogues.

A prominent example of this strategy is the synthesis of S-linked hybrid molecules, where this compound is connected to another heterocyclic moiety. For instance, in the synthesis of theophylline-triazole hybrids, the thiol group is reacted with an N-phenyl-2-bromoacetamide derivative. This reaction typically proceeds in the presence of a base, such as lithium hydride (LiH), in a polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the thiol group, forming a more nucleophilic thiolate anion, which then displaces the bromide on the acetamide derivative to form the desired S-alkylated product. This versatile reaction allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties.

Green Chemistry Principles and Advanced Synthetic Techniques (e.g., Ultrasound-Assisted Synthesis)

In line with the principles of green chemistry, modern synthetic approaches aim to improve reaction efficiency, reduce waste, and minimize the use of hazardous substances wikipedia.orgresearchgate.net. One of the advanced techniques that has been successfully applied to the synthesis of this compound derivatives is ultrasound-assisted synthesis drugbank.comgoogle.com.

Ultrasound irradiation serves as an effective energy source that can significantly accelerate chemical reactions. In the synthesis of theophylline-linked 1,2,4-triazole (B32235) compounds, the use of ultrasound has been shown to dramatically reduce reaction times and improve product yields compared to conventional heating methods. For example, syntheses that required 10-36 hours using traditional refluxing could be completed in just 39-80 minutes under ultrasonic irradiation, with yields increasing from a moderate 60-75% to an excellent 75-95% acs.orggoogle.com. This efficiency reduces energy consumption and the need for prolonged heating, aligning with green chemistry goals. The technique often allows for milder reaction conditions and can enhance the purity of the final product.

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Theophylline-Triazole Derivatives

Parameter Conventional Method Ultrasound-Assisted Method
Reaction Time 10 - 36 hours 39 - 80 minutes
Yield 60% - 75% 75% - 95%
Energy Source Thermal Heating (Reflux) Acoustic Cavitation
Efficiency Moderate High

Synthetic Pathways for Hybrid this compound Scaffolds (e.g., Theophylline-triazole-S-linked derivatives)

Hybrid molecules incorporating the this compound scaffold with other heterocyclic systems, such as 1,2,4-triazoles, have been a focus of synthetic efforts. The general pathway for creating these scaffolds involves a multi-step sequence that leverages the reactivity of the 8-thiol group.

A representative synthetic protocol for Theophylline-triazole-S-linked derivatives is as follows:

Preparation of the Triazole Intermediate: A substituted 1,2,4-triazole-3-thione is used as one of the key building blocks.

Activation of this compound: this compound (as its 8-mercapto tautomer) or the triazole-3-thione is treated with a base, such as lithium hydride (LiH), in a solvent like DMF. This step generates a reactive thiolate anion.

Coupling Reaction: The activated thiolate is then reacted with a suitable linker containing a leaving group. A common linker is a 2-bromo-N-phenylacetamide derivative. The thiolate displaces the bromide in an SN2 reaction, forming the crucial thioether (S-linkage).

Workup and Purification: The reaction is typically quenched by pouring the mixture into ice water, which precipitates the crude product. The final compound is then purified by recrystallization, often from ethanol acs.org.

This modular approach allows for the synthesis of a large variety of hybrid scaffolds by simply changing the substituents on either the theophylline precursor, the triazole ring, or the N-phenylacetamide linker. The use of ultrasound can be integrated into the coupling step to enhance the efficiency of the synthesis acs.org.

Table 2: Examples of Synthesized Theophylline-Triazole-S-Linked N-phenyl Acetamide Derivatives (4a-g) acs.org

Compound ID Substitution on N-phenyl ring Yield (Ultrasound-Assisted)
4a H 85%
4b 2-Cl 89%
4c 4-Cl 95%
4d 2-CH₃ 69%
4e 4-CH₃ 82%
4f 2,4-di-Cl 92%
4g 3,4-di-CH₃ 79%

Advanced Spectroscopic and Structural Elucidation of Theophylline 8 Thione

Vibrational Spectroscopy Applications (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides profound insights into the molecular vibrations and functional groups present in theophylline-8-thione.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structural integrity. The presence of the thione group (C=S) is a distinguishing feature. Studies have shown that the thione form is predominant in the solid state. researchgate.net The absence of a ν(S-H) band around 2500-2600 cm⁻¹ and the presence of characteristic thioamide bands support the existence of the thione tautomer. nih.gov The IR spectrum of related theophylline (B1681296) derivatives often shows a band in the region of 3120 cm⁻¹ corresponding to the N-H stretching vibration. researchgate.net The carbonyl (C=O) stretching vibrations are typically observed at higher wavenumbers. researchgate.net

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is particularly useful for studying the skeletal vibrations of the purine (B94841) ring. For related thione compounds, Raman spectroscopy has been instrumental in differentiating between thione and oxone species. grafiati.com In studies of theophylline and its derivatives, Raman spectra have been used to identify specific polymorphic forms and to observe changes upon hydration. researchgate.netdiva-portal.org For instance, theophylline monohydrate exhibits a characteristic peak at 1171 cm⁻¹, which is absent in the anhydrous form. researchgate.net

Table 1: Key Vibrational Frequencies for Theophylline Derivatives

Functional GroupTechniqueWavenumber (cm⁻¹)Reference
N-H StretchFT-IR~3120 researchgate.net
C=O StretchFT-IR1738, 1694 d-nb.info
C=S (Thioamide)FT-IR1375, 1268, 1177 nih.gov
C=C StretchFT-IR1580, 1579 d-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound in solution.

¹H NMR Spectroscopy: The ¹H NMR spectrum of theophylline derivatives provides valuable information about the protons in the molecule. For instance, in a related 8-thiotheophylline derivative, two distinct singlet signals are observed for the N1 and N3 methyl groups at approximately δ 3.20 and δ 3.39 ppm, respectively. researchgate.net The absence of a signal for an SH proton further supports the thione structure in solution.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is particularly diagnostic for the presence of the thiocarbonyl (C=S) group. In derivatives of this compound, the signal for the C=S carbon appears in the downfield region, typically between δ 187.60 and 187.84 ppm. d-nb.infonih.gov This chemical shift is significantly different from that of a carbonyl carbon, providing clear evidence for the thione substitution. d-nb.infonih.gov The signals for the methyl carbons and other ring carbons appear at their expected chemical shifts. d-nb.info

Table 2: Representative NMR Chemical Shifts (δ, ppm) for this compound Derivatives in DMSO-d₆

NucleusChemical Shift (ppm)MultiplicityReference
¹H (N1-CH₃)~3.20singlet researchgate.net
¹H (N3-CH₃)~3.39singlet researchgate.net
¹³C (C=S)187.60 - 187.84- d-nb.infonih.gov

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable technique for confirming the elemental composition and molecular weight of this compound with high accuracy. The technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, which can be used to deduce the molecular formula. For various derivatives of theophylline, HRMS has been used to confirm their structures. researchgate.net The fragmentation pattern observed in the mass spectrum can also provide further structural information. For instance, in positive ionization mode, the protonated molecular ion [M+H]⁺ is often observed. d-nb.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound. The introduction of the thione group significantly influences the electronic absorption spectrum compared to theophylline. The π → π* and n → π* transitions are characteristic of such chromophoric systems. In polar solvents, a shift in the absorption maximum to shorter wavelengths (a blue shift) has been observed for the n → π* transition in related thiopurine derivatives, which is a hallmark of this type of electronic transition. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for this compound in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided search results, analysis of related compounds provides valuable insights. For instance, single-crystal X-ray analysis of a related compound confirms the presence of the thione group at the C8 position, with a C8-S bond length of approximately 1.65 Å. This is significantly longer than the C=O bond length of about 1.22 Å found in theophylline, which is consistent with the presence of a carbon-sulfur double bond. The crystal structure of anhydrous theophylline has also been determined by X-ray powder diffraction. acs.org

Photophysical Investigations: Emission and Absorption Characteristics

The photophysical properties of this compound, specifically its absorption and emission characteristics, are of fundamental interest. The introduction of the sulfur atom is known to influence the excited-state properties of purine derivatives. Thiopurines, due to their enhanced light absorption capabilities, can be more readily excited than their oxygenated counterparts. researchgate.net This can lead to various photochemical reactions and phototoxic effects. researchgate.net While detailed emission data for this compound itself is scarce in the provided results, studies on related metal complexes with theophylline-based ligands have shown interesting photophysical properties, including luminescence. researchgate.netacs.org

Computational Chemistry and Molecular Modeling of Theophylline 8 Thione

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govepfl.chuci.edu DFT calculations are instrumental in understanding the geometry, electronic properties, and reactivity of Theophylline-8-thione. By solving approximations of the Schrödinger equation, DFT can determine the molecule's optimized geometry and the distribution of its electrons.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap suggests higher reactivity. For instance, in a study of various purine (B94841) derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level were used to determine these electronic properties and other global reactivity descriptors like hardness, chemical potential, and electrophilicity index, which collectively characterize a molecule's reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such information is vital for predicting how this compound might interact with other molecules, including biological receptors or enzymes. researchgate.netimist.ma

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides detailed information about bonding interactions, charge transfer, and orbital hybridizations within the molecule. tandfonline.com For metal complexes involving theophyllinate derivatives, NBO analysis helps to elucidate the nature of the metal-ligand bond. tandfonline.comnih.gov Theoretical studies on ruthenium complexes with 8-methylthio-theophyllinate, a closely related derivative, have utilized DFT to determine structures and infrared spectra, showing the power of these methods in characterizing such compounds. researchgate.net

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT (Note: This table is illustrative of parameters typically calculated for molecules like this compound, based on studies of related compounds. Specific values for this compound require dedicated computational studies.)

DescriptorSymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMORelates to electron-donating ability.
Lowest Unoccupied Molecular Orbital EnergyELUMORelates to electron-accepting ability.
HOMO-LUMO Energy GapΔEIndicates chemical reactivity and stability. researchgate.net
Dipole MomentµMeasures the overall polarity of the molecule. nih.gov
Chemical HardnessηResistance to change in electron distribution.
Electrophilicity IndexωDescribes the ability to accept electrons.
Molecular Electrostatic PotentialMEPMaps regions of positive and negative electrostatic potential. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Derivation

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure relates to its biological activity. nih.govmdpi.comresearchgate.net These models use statistical methods to correlate variations in physicochemical properties (descriptors) of a series of compounds with their observed biological effects. nih.gov

For this compound and its analogues, QSAR studies would aim to build a mathematical model that predicts their activity, for example, as adenosine (B11128) receptor antagonists. mdpi.com The process involves calculating a wide range of molecular descriptors, which can be categorized as electronic, steric, hydrophobic, or topological. nih.govnih.gov

Electronic Descriptors: Derived from DFT calculations, these include HOMO/LUMO energies and dipole moment, which have been shown to be crucial in modulating the anti-inflammatory activity of related thiophene (B33073) analogs. nih.gov

Hydrophobic Descriptors: The partition coefficient (log P) is a key descriptor for hydrophobicity, influencing how a molecule traverses biological membranes and interacts with hydrophobic binding pockets.

Steric Descriptors: Parameters like molecular weight and molar refractivity describe the size and shape of the molecule, which are critical for fitting into a receptor's binding site.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is crucial for elucidating the binding mode and predicting the binding affinity of a ligand to its target. researchgate.net

The primary biological targets for theophylline (B1681296) and its derivatives are adenosine receptors (A1, A2A, A2B, and A3). mdpi.comnih.gov Molecular docking simulations would place this compound into the binding site of these receptor subtypes to identify key interactions. These interactions often include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the receptor.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the receptor.

π-π Stacking: An interaction between aromatic rings, which are present in the purine core of this compound and in amino acid residues like phenylalanine, tyrosine, or tryptophan. mdpi.com

Docking studies on related theophylline derivatives have identified specific amino acid residues within the binding pockets of various targets that are crucial for binding. researchgate.netnih.gov For this compound, docking would specifically probe the role of the 8-thione group. This group could form unique hydrogen bonds or other interactions not possible with an oxygen atom, potentially influencing the compound's affinity and selectivity for different adenosine receptor subtypes. The results of docking simulations are often scored to rank different binding poses and different ligands, providing a qualitative estimate of binding strength. nih.gov

Table 2: Potential Molecular Interactions of this compound in an Adenosine Receptor Binding Site (Hypothetical)

Interaction TypeLigand GroupPotential Receptor Residues
Hydrogen BondThione group (C=S)Asn, Ser, Thr
Hydrogen BondImidazole (B134444) N-HAsn, Asp, Glu
π-π StackingPurine ring systemPhe, Tyr, Trp
HydrophobicMethyl groups (N1, N3)Leu, Val, Ile, Ala

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by docking. nih.govnih.gov By simulating the movements of atoms over time, MD can be used to assess the conformational flexibility of this compound and the stability of its complex with a biological target. rug.nl

Starting from a docked pose, an MD simulation places the ligand-receptor complex in a simulated physiological environment (typically water and ions) and calculates the forces between all atoms to model their motion. nih.gov These simulations, which can span from nanoseconds to microseconds, offer several key insights:

Conformational Analysis: MD can explore the different shapes (conformations) that this compound can adopt in solution, providing a more realistic understanding of its structure than a single, static model.

Binding Stability: By tracking the ligand's position and interactions within the binding site over the course of the simulation, MD can assess the stability of the docked pose. If the ligand remains stably bound and maintains key interactions, it supports the docking prediction. nih.gov

Water Dynamics: MD simulations explicitly model the role of water molecules, which can be critical in mediating ligand-receptor interactions.

Free Energy Calculations: Advanced MD techniques can be used to calculate the binding free energy, offering a more quantitative prediction of binding affinity than docking scores.

Recent advances have seen the integration of machine learning potentials into MD simulations, promising greater accuracy at a manageable computational cost. ed.ac.ukarxiv.org While specific MD studies on this compound are not prominent in the search results, the combination of docking and MD is a standard and powerful approach for validating potential drug candidates and understanding their mechanism of action at a molecular level. nih.govhep.com.cn

Thermochemical Parameter Calculations

Computational methods can be used to predict the thermochemical properties of molecules like this compound. uab.cat These calculations, typically performed using DFT or other quantum mechanical methods, provide data on the thermodynamic stability and energy of a compound. researchgate.net

A theoretical study on ruthenium complexes of 8-methylthio-theophyllinate determined their thermodynamical properties in the gas phase and in solution using DFT calculations. researchgate.net This demonstrates the feasibility of obtaining such data for this compound itself. Important thermochemical parameters that can be calculated include:

Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Standard Molar Entropy (S°): A measure of the randomness or disorder of the molecule.

Gibbs Free Energy of Formation (ΔGf°): A measure of the thermodynamic stability of the compound under standard conditions.

Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance by a certain amount.

This data is valuable for understanding the inherent stability of the molecule and can be used in more complex simulations of reaction energies and equilibria. Software packages like Gaussian are commonly used to perform these vibrational analyses and thermochemical calculations. acs.org

Molecular and Biochemical Mechanisms of Interaction for Theophylline 8 Thione

Enzyme Inhibition Mechanism Elucidation

Theophylline-8-thione and its derivatives have been the subject of investigation for their potential to inhibit various enzymes, playing a role in different physiological and pathological processes.

Phosphodiesterases (PDEs): Theophylline (B1681296), the parent compound of this compound, is a known inhibitor of phosphodiesterase (PDE) enzymes. drugbank.compatsnap.com These enzymes are responsible for the breakdown of cyclic adenosine (B11128) monophosphate (cAMP). patsnap.com By inhibiting PDEs, theophylline and its derivatives can lead to an increase in intracellular cAMP levels. patsnap.com This mechanism is a key aspect of their bronchodilator effects. drugbank.com While theophylline itself is a non-selective PDE inhibitor, research has focused on developing derivatives with greater selectivity for specific PDE isoenzymes, such as PDE4. nih.gov

Aldehyde Dehydrogenases (ALDH): Certain theophylline-based compounds have been identified as inhibitors of aldehyde dehydrogenase (ALDH), particularly the ALDH1A1 isoform. nih.govresearchgate.net Overexpression of ALDH1A1 is linked to cancer stem cells, making it a target for cancer therapy. nih.gov One such inhibitor, NCT-501, a theophylline-based analog, has shown potent and selective inhibition of ALDH1A1 with an IC50 of 0.04 μM and no significant inhibition of other ALDH isoforms. researchgate.net Molecular docking studies have helped to understand the structural requirements for these molecules to bind to and inhibit ALDH1A1. nih.govresearchgate.net

Serine Proteases: Theophylline derivatives have also been explored as inhibitors of serine proteases. For instance, a series of theophylline-1,2,4-triazole-S-linked N-phenyl acetamides were synthesized and evaluated as inhibitors of HCV serine protease. nih.govfrontiersin.orgresearchgate.net One derivative, featuring a 4-chlorophenyl moiety, demonstrated significant inhibitory activity against the HCV serine protease enzyme with an IC50 value of 0.015 ± 0.25 mg. nih.govresearchgate.net Molecular docking studies suggest that these compounds interact with key catalytic residues in the active site of the enzyme. nih.gov

Tyrosinase: Theophylline analogs have been investigated as potential tyrosinase inhibitors. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for cosmetic and medicinal applications. While direct inhibitory data for this compound is not extensively available, the broader class of theophylline derivatives shows promise in this area. nih.gov

Adenosine Receptor Antagonism at the Molecular Level

Theophylline and its derivatives are well-documented antagonists of adenosine receptors. drugbank.compatsnap.com Adenosine is a nucleoside that can induce bronchoconstriction and promote the release of inflammatory mediators. patsnap.com By blocking adenosine receptors, particularly the A1, A2a, and A2b subtypes, theophylline can counteract these effects. drugbank.com This antagonism contributes to its bronchodilator and anti-inflammatory properties. patsnap.com The interaction with adenosine receptors is a distinct mechanism of action from PDE inhibition. nih.gov While theophylline is a non-selective adenosine receptor antagonist, some of its derivatives have been designed to have more selective actions at specific adenosine receptor subtypes. nih.gov

Interactions with Nucleic Acid Systems and DNA

The interaction of xanthine (B1682287) derivatives, including theophylline, with nucleic acids has been a subject of study. It has been suggested that the antibacterial mechanism of some theophylline derivatives may involve the inhibition of nucleic acid synthesis. researchgate.net Studies have shown that theophylline can bind to both RNA and DNA. researchgate.netnih.gov The complexation with DNA is thought to occur through hydrogen bonding with the G-C and A-T base pairs and the phosphate (B84403) backbone. researchgate.net In the case of RNA, theophylline has demonstrated a higher binding efficacy compared to other xanthines like theobromine (B1682246) and caffeine, with the G-C and A-U bases being the primary targets for binding. researchgate.net The ability of small molecules like theophylline derivatives to interact with DNA is a critical area of research for the development of new therapeutic agents. researchgate.net

Modulation of Intracellular Signaling Pathways (e.g., Cyclic AMP)

This compound and related compounds can significantly modulate intracellular signaling pathways, most notably the cyclic AMP (cAMP) pathway. patsnap.com As inhibitors of phosphodiesterases, they prevent the degradation of cAMP, leading to its accumulation within the cell. patsnap.com Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a cascade of cellular responses. clinisciences.com This modulation of cAMP is central to the bronchodilatory and anti-inflammatory effects of theophylline. patsnap.com Furthermore, the antagonism of adenosine receptors by theophylline also influences intracellular signaling, as adenosine receptors are G-protein coupled receptors that can modulate adenylyl cyclase activity and, consequently, cAMP levels. nih.gov

Apoptosis Induction in in vitro Cell Models (Mechanistic Studies)

Theophylline has been shown to induce apoptosis, or programmed cell death, in various in vitro cell models. nih.gov This pro-apoptotic effect is considered to be distinct from its PDE inhibitory activity. For example, theophylline promotes apoptosis in human granulocytes, while selective PDE4 inhibitors have been observed to promote the survival of these cells. nih.gov The induction of apoptosis is a complex process involving multiple signaling pathways. Reactive oxygen species (ROS) generated by certain stimuli can activate the MAPK signaling pathway, which includes cascades like ERK, JNK, and p38-MAPK, ultimately leading to the activation of caspases and apoptosis. d-nb.info

Investigation of Antimicrobial Action Mechanisms

Derivatives of theophylline have demonstrated promising antimicrobial activity against various bacterial strains. frontiersin.orgresearchgate.net The proposed mechanism of action for the antibacterial effects of some xanthine derivatives is the inhibition of nucleic acid synthesis. researchgate.net By introducing different substituents to the theophylline skeleton, such as 1,2,4-triazole (B32235) moieties, researchers have been able to enhance the antibacterial activity, particularly against Gram-negative bacteria. researchgate.net For example, a series of 8-({[4-{[4-(un)substituted benzylidene]amino}-5-(un)substituted thio-1,2,4-triazol-3-yl]methyl}thio)theophylline compounds showed higher activities than ampicillin (B1664943) against all tested bacterial strains, with MIC values ranging from 20-50 µg/mL. researchgate.net

Interactive Data Table of this compound and Related Compound Interactions

Compound/DerivativeTargetMechanism of ActionKey Findings
TheophyllinePhosphodiesterases (PDEs)InhibitionIncreases intracellular cAMP levels, leading to bronchodilation. drugbank.compatsnap.com
NCT-501 (Theophylline-based analog)Aldehyde Dehydrogenase 1A1 (ALDH1A1)Selective InhibitionPotent inhibitor with an IC50 of 0.04 μM. researchgate.net
Theophylline-1,2,4-triazole derivativesHCV Serine ProteaseInhibitionA 4-chlorophenyl derivative showed an IC50 of 0.015 ± 0.25 mg. nih.govresearchgate.net
TheophyllineAdenosine Receptors (A1, A2a, A2b)AntagonismBlocks adenosine-mediated bronchoconstriction. drugbank.compatsnap.com
Theophylline DerivativesNucleic Acids (DNA/RNA)Binding/InteractionProposed mechanism for antibacterial activity through inhibition of nucleic acid synthesis. researchgate.net
TheophyllineCyclic AMP (cAMP) PathwayModulationIncreases cAMP levels by inhibiting PDE. patsnap.com
TheophyllineApoptosisInductionPromotes apoptosis in human granulocytes. nih.gov
8-(substituted thio)-theophylline derivativesBacteriaGrowth InhibitionShowed potent activity against Gram-positive and Gram-negative bacteria. researchgate.net

Design and Synthesis of Theophylline 8 Thione Derivatives with Enhanced Biological Activities

Rational Design Principles for Novel Analogues

The design of novel theophylline-8-thione analogues is guided by several key principles aimed at enhancing potency, selectivity, and the spectrum of biological activity. A primary strategy involves molecular hybridization, where the this compound core is combined with other pharmacologically active moieties to create a single molecule with synergistic or multi-target effects. pharmj.org.ua For instance, recognizing that bacterial infections can be a contributing factor in the pathogenesis of asthma, researchers have rationally designed derivatives that incorporate antibacterial agents to offer both bronchodilator and antimicrobial actions. researchgate.net

A fundamental principle in the design of these analogues is the modification of the 8-position. It has been reported that alkyl substitution at this position on the methylxanthine scaffold can yield compounds with greater activity in tracheal relaxation compared to the parent theophylline (B1681296). researchgate.net Furthermore, 8-thiosubstituted xanthines have been identified as a class of compounds with a wide range of potential therapeutic applications, including radioprotective, antibacterial, antidiabetic, and bronchodilator activities. derpharmachemica.com This has established the 8-thio moiety not just as a structural component, but as a critical element for biological function.

Synthetic Approaches to 8-Substituted this compound Derivatives

The synthesis of 8-substituted this compound derivatives involves multi-step chemical reactions, often starting from theophylline itself or a pre-functionalized xanthine (B1682287) precursor. pharmj.org.uazsmu.edu.ua A common strategy involves the initial synthesis of an 8-mercaptoxanthine or a related thione intermediate, which serves as a versatile platform for subsequent S-alkylation reactions.

One prominent synthetic route involves the creation of a triazole-thione ring system which is then linked to the theophylline core. For example, a theophylline-7-acetohydrazide can be treated with phenyl isothiocyanate to produce a thiosemicarbazide (B42300) intermediate. nih.govacs.org This intermediate is then cyclized in a basic medium to form an acefylline-triazole hybrid containing a reactive thiol group, which can be further alkylated to yield the final target compounds. nih.govacs.org

Another well-established pathway begins with the synthesis of 8-bromotheophylline, which is then reacted with thiourea (B124793) and subsequently hydrolyzed to produce 1,3-dimethyl-8-thioxanthine (this compound). This key intermediate can then be reacted with various electrophiles to introduce diverse substituents at the sulfur atom. For instance, reaction with chloroacetonitrile (B46850) yields 8-cyanomethylthiotheophylline. This can be further converted into a tetrazole ring, which is then alkylated to produce a series of 8-(1-alkyl-1H-tetrazol-5-ylmethylthio)theophylline derivatives.

A more direct approach involves the S-alkylation of a pre-formed triazole-thione. In an efficient, ultrasound-assisted method, a 1,2,4-triazole-3-thione is treated with a base like lithium hydride (LiH) in DMF, followed by the addition of an appropriate electrophile, such as a 2-bromo-N-phenylacetamide derivative. nih.govfrontiersin.org This modern synthetic technique offers advantages such as shorter reaction times and higher yields, ranging from 69% to 95%. nih.govfrontiersin.org

The following table summarizes some of the synthetic strategies employed:

Starting MaterialKey IntermediatesReagents & ConditionsTarget Compound Type
Theophylline-7-acetohydrazideThiosemicarbazide, Acefylline-triazole hybrid1. Phenyl isothiocyanate, Ethanol2. Basic hydrolysis3. Bromo-N-substituted-phenyl acetamides, PyridineAcefylline-1,2,4-triazole-thio-N-phenylacetamides nih.govacs.org
1,2,4-Triazole-3-thioneThiolate anion1. LiH, DMF2. 2-Bromo-N-phenylacetamide3. Ultrasound irradiationTheophylline-1,2,4-triazole-S-linked N-phenyl acetamides nih.govfrontiersin.org
7-Benzyltheophylline-8-thioacetic acidN/AAcetic anhydride, Reflux7,8-disubstituted theophylline derivative derpharmachemica.com
Theophylline sodium saltHydrazide intermediateMulti-step reaction involving aldehydes2-((5-((theophylline-7'-yl)methyl)-4-R-4H-1,2,4-triazole-3-yl)thio) acetohydrazide ylidenes pharmj.org.ua

Structure-Mechanism Relationships of Modified Scaffolds

A general observation is that substitution at the 8-position of the xanthine core can significantly enhance biological activity compared to the parent compound. researchgate.net The introduction of a thio-linker at this position provides a foundation for attaching various pharmacophores, and the nature of these attached groups plays a pivotal role in determining the compound's biological profile. For example, in a series of theophylline-1,2,4-triazole-S-linked N-phenyl acetamides evaluated for serine protease inhibition and antibacterial activity, the substituents on the terminal phenyl ring were found to be critical. nih.govfrontiersin.org

The SAR analysis of this series revealed that both the nature and the position of substituents on the aryl ring of the N-phenylacetamide moiety played a crucial role. frontiersin.org For instance, a derivative featuring a 4-chlorophenyl ring (compound 4c ) exhibited superior serine protease inhibitory activity compared to other analogues. frontiersin.org In terms of antibacterial potential, a compound with a 3,4-dimethylphenyl group (compound 4g ) showed the lowest minimum inhibitory concentration (MIC) against B. subtilis, while a derivative with a 4-methylphenyl group (compound 4e ) was most potent against E. coli. frontiersin.org This demonstrates that even subtle changes to the periphery of the molecule can drastically alter its biological specificity and effectiveness.

The following table presents SAR findings for a series of theophylline-1,2,4-triazole derivatives:

CompoundKey Structural FeatureObserved Biological Activity
4c 4-Chlorophenyl ring on acetamideSuperior serine protease inhibitory activity frontiersin.org
4g 3,4-Dimethylphenyl ring on acetamideMost potent against B. subtilis (MIC = 0.28 ± 0.50 µg/mL) frontiersin.org
4e 4-Methylphenyl ring on acetamideMost potent against E. coli (MIC = 0.20 ± 0.08 µg/mL) frontiersin.org

Furthermore, the conformational dynamics of the side chains attached to the theophylline scaffold can also impact pharmacological activity. Studies on related 7-alkyl-theophylline derivatives have shown that increased conformational freedom in the side chain can correlate with differences in biological effect and solubility. rsc.org This principle is applicable to the more complex side chains introduced at the 8-thio position, where the flexibility and preferred orientation of the linker and terminal pharmacophore can significantly influence how the molecule binds to its target.

Exploration of New Pharmacophore Linkers

A common and effective linker strategy involves the use of a triazole ring. researchgate.net The triazole moiety is often synthesized from a hydrazide precursor and can be introduced in several ways. pharmj.org.ua For example, a methylene-triazole-thio linker provides a robust and sterically defined connection between the theophylline scaffold and a terminal functional group. nih.govacs.org This type of linker has been successfully used to create hybrids of theophylline and N-phenyl acetamides with potent anticancer activity. nih.govacs.org

More elaborate linkers have also been developed to introduce additional functionalities. For instance, a methylene-triazole-thio-acetohydrazide linker has been synthesized, incorporating a hydrazide group at the terminus. pharmj.org.ua This hydrazide element is known to be associated with antimicrobial and antituberculosis activity, making it a strategic addition for developing dual-action agents. pharmj.org.ua The synthesis of these complex linkers often involves a sequence of reactions, starting from the sodium salt of theophylline and building the linker piece by piece. pharmj.org.ua

The following table showcases the diversity of linkers used in the design of this compound derivatives:

Linker TypeChemical Structure ExampleAssociated Biological Target/Activity
Thioacetic acid-S-CH₂-COOHGeneral intermediate for further functionalization derpharmachemica.com
Methylene-triazole-thio-CH₂-(1,2,4-triazole)-S-Anticancer, Serine Protease Inhibition, Antibacterial nih.govfrontiersin.org
Methylene-triazole-thio-acetohydrazide-CH₂-(1,2,4-triazole)-S-CH₂-CO-NH-NH₂Antimicrobial, Antituberculosis pharmj.org.ua
Thio-N-phenylacetamide-S-CH₂-CO-NH-PhenylAnticancer, Antimicrobial acs.orgnih.gov

The use of "click chemistry" to form 1,2,3-triazole rings has also emerged as a powerful tool. researchgate.net This approach offers high efficiency and specificity, allowing for the straightforward coupling of the theophylline core with a wide variety of other molecules. Importantly, the resulting triazole ring is not just a passive spacer; it is a stable, aromatic heterocycle rich in hydrogen bond acceptors, capable of acting as a pharmacophore itself and contributing directly to target binding. researchgate.net

Advanced Analytical Methodologies for Theophylline 8 Thione Quantification and Analysis in Research Matrices

Chromatographic Separation Techniques (HPLC, GC)

No specific High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods developed exclusively for the separation and quantification of Theophylline-8-thione have been found. For such a method to be developed, research would be required to determine the optimal stationary phase (column), mobile phase composition, flow rate, and detection wavelength for HPLC, or the appropriate column, temperature programming, and detector for GC.

Electrochemical Detection and Quantification Methods

There is no available literature detailing the electrochemical properties of this compound. Research would be necessary to investigate its oxidation or reduction potential, determine the optimal electrode material, and establish a method for its quantification based on its electrochemical response. This would include techniques like cyclic voltammetry or differential pulse voltammetry to establish detection limits and linearity.

Spectrophotometric Assays in Research Applications

A specific spectrophotometric assay for this compound has not been described. The development of such an assay would involve determining its UV-Vis absorption spectrum to identify the wavelength of maximum absorbance (λmax). Subsequently, a quantitative method, potentially based on the Beer-Lambert law, could be established and validated for its use in research applications.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

While ESI-MS is a powerful tool for the analysis of similar compounds, there are no published studies detailing the specific ESI-MS fragmentation patterns for this compound. Such research would be essential to develop a selective and sensitive quantification method using techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

Microchannel Electrophoresis Applications

The application of microchannel electrophoresis for the analysis of this compound has not been reported. Establishing such a method would require research to define the appropriate background electrolyte, separation voltage, and detection method to achieve efficient separation and sensitive detection of the compound.

Future Perspectives in Theophylline 8 Thione Research

Emerging Research Areas and Unexplored Molecular Targets

While direct research on theophylline-8-thione is in its nascent stages, the broader family of 8-substituted theophylline (B1681296) derivatives offers insights into promising areas of investigation. Research into these related compounds has revealed a range of pharmacological activities, suggesting potential therapeutic avenues for this compound.

One key area of interest is in the development of novel bronchodilators. Theophylline itself has a long history of use in treating respiratory diseases. nih.govfarmaciajournal.com Studies on 8-substituted theophylline derivatives have shown that modifications at this position can lead to potent bronchodilatory effects. nih.govfarmaciajournal.com Future research could explore whether the thione substitution in this compound enhances this activity or introduces novel mechanisms of action on airway smooth muscle.

Furthermore, the potential for antimicrobial applications is an emerging field for theophylline derivatives. Some 8-anilide theophylline derivatives have demonstrated significant in vitro activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net This raises the possibility of developing this compound-based compounds as a new class of antibacterial agents, a critical need in an era of growing antibiotic resistance.

Beyond these areas, the exploration of unexplored molecular targets is crucial. The parent compound, theophylline, is known to be a non-selective inhibitor of phosphodiesterases (PDEs) and an antagonist of adenosine (B11128) receptors. nih.gov Research on thiotheophylline has shown that it can be a more potent inhibitor of cAMP-PDE than theophylline itself. nih.gov This suggests that this compound may also exhibit enhanced or selective activity towards specific PDE isoenzymes. Additionally, the potent lipolytic action of 8-phenyltheophylline (B1204217), an adenosine receptor blocker, highlights the importance of investigating the interaction of this compound with various adenosine receptor subtypes. nih.gov The anti-inflammatory and immunomodulatory effects of theophylline also present a rationale for investigating similar properties in its 8-thione derivative. farmaciajournal.com

Table 1: Potential Research Areas and Molecular Targets for this compound

Emerging Research AreaPotential Molecular TargetsRationale based on Related Compounds
BronchodilatorsAdenosine Receptors, Phosphodiesterases8-substituted theophyllines show significant bronchodilator activity. nih.govfarmaciajournal.com
Antibacterial AgentsBacterial Enzymes, Cell Wall Components8-anilide theophylline derivatives exhibit antibacterial properties. nih.govresearchgate.net
Anti-inflammatory AgentsPhosphodiesterases, Adenosine ReceptorsTheophylline possesses known anti-inflammatory and immunomodulatory effects. farmaciajournal.com
Metabolic ModulatorsPhosphodiesterases, Adenosine ReceptorsThiotheophylline and 8-phenyltheophylline influence lipolysis and PDE activity. nih.gov

Methodological Advancements in Synthesis and Characterization

The successful exploration of this compound's therapeutic potential is contingent on efficient and well-characterized synthetic methods. Recent advancements in the synthesis of theophylline derivatives can be adapted and optimized for the production of this compound and its analogs.

Current synthetic strategies for 8-substituted theophyllines often involve multi-step reactions starting from 8-substituted-theophyllines. farmaciajournal.com Future methodological advancements could focus on developing more direct and higher-yielding synthetic routes to this compound. This may involve the use of novel thionating reagents or catalytic processes to improve efficiency and reduce by-product formation.

The characterization of newly synthesized compounds is paramount for confirming their structure and purity. Standard analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry are routinely employed for the elucidation of the chemical structures of theophylline derivatives. nih.govaun.edu.eg For this compound, advanced characterization techniques could provide deeper insights into its solid-state properties. For instance, the formation of co-crystals, as demonstrated with sulfamethazine (B1682506) and theophylline, can alter physicochemical properties. nih.gov The application of techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Raman spectroscopy, and Powder X-ray Diffraction (PXRD) would be invaluable in characterizing the solid-state forms of this compound. nih.gov Furthermore, single-crystal X-ray diffraction would provide definitive structural confirmation and information on intermolecular interactions. nih.gov

Table 2: Advanced Characterization Techniques for this compound

TechniqueInformation Provided
Single-Crystal X-ray DiffractionDefinitive molecular structure and packing
Powder X-ray Diffraction (PXRD)Crystalline phase identification and purity
Differential Scanning Calorimetry (DSC)Thermal transitions (melting point, phase changes)
Thermogravimetric Analysis (TGA)Thermal stability and decomposition profile
Raman SpectroscopyVibrational modes, molecular fingerprint

Computational Chemistry in Predictive Modeling and Compound Design

Computational chemistry and in silico methods are becoming indispensable tools in modern drug discovery and development. These approaches can significantly accelerate the research process for this compound by providing predictive models for its activity and guiding the design of new, more potent derivatives.

Pharmacophore modeling is a computational technique that can identify the essential structural features required for a specific biological activity. nih.gov By analyzing the structures of known active 8-substituted theophylline derivatives, a pharmacophore model can be developed to guide the design of novel this compound analogs with potentially enhanced bronchodilator or antibacterial properties. nih.govresearchgate.net

Molecular docking is another powerful computational tool that can predict the binding orientation and affinity of a ligand to its target protein. mdpi.com For this compound, docking studies could be employed to investigate its interactions with potential molecular targets such as various subtypes of adenosine receptors and phosphodiesterases. This can help in understanding the molecular basis of its activity and in designing derivatives with improved selectivity and potency. The use of in silico tools to assess pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) is also crucial in the early stages of drug design to predict the drug-likeness of new compounds. nih.gov

Furthermore, Density Functional Theory (DFT) studies can provide insights into the electronic properties and reactivity of this compound, aiding in the understanding of its chemical behavior. nih.gov The integration of these computational approaches can streamline the design-synthesis-testing cycle, making the discovery of new therapeutic agents based on the this compound scaffold more efficient and cost-effective.

Table 3: Computational Approaches in this compound Research

Computational MethodApplication
Pharmacophore ModelingIdentify key structural features for activity and guide new designs. nih.govresearchgate.net
Molecular DockingPredict binding modes and affinities to molecular targets. mdpi.com
ADME PredictionIn silico assessment of pharmacokinetic properties and drug-likeness. nih.gov
Density Functional Theory (DFT)Understand electronic properties and chemical reactivity. nih.gov

Q & A

Q. Basic Research Focus :

  • Methodology : Use UV-Vis, FTIR, and NMR spectroscopy to identify functional groups and electronic transitions. For example, UV-Vis can detect π→π* transitions in the thione group (200–400 nm), while FTIR identifies C=S stretching vibrations (~1100–1250 cm⁻¹) .
  • Data Validation : Cross-reference spectral data with computational simulations (e.g., DFT calculations) to confirm assignments. Ensure solvent effects are accounted for in NMR analysis .

Q. Advanced Research Focus :

  • Challenge : Resolving overlapping peaks in crowded spectral regions.
  • Solution : Employ hyphenated techniques like LC-MS or 2D NMR (e.g., COSY, HSQC) to isolate and assign signals. For solid-state characterization, pair XRD with Raman spectroscopy to analyze crystallinity and molecular packing .

How can researchers design experiments to investigate the tautomeric behavior of this compound in different solvents?

Q. Basic Research Focus :

  • Methodology : Conduct pH-dependent UV-Vis titrations to monitor tautomeric shifts (e.g., thione ↔ thiol forms). Use polar aprotic (DMSO) vs. protic (water) solvents to assess solvent polarity effects .
  • Data Analysis : Plot absorbance vs. pH to identify pKa values and tautomeric equilibrium constants. Validate with computational models (e.g., Gaussian software) .

Q. Advanced Research Focus :

  • Challenge : Quantifying minor tautomeric populations under physiological conditions.
  • Solution : Use stopped-flow kinetics or temperature-jump methods to capture transient species. Pair with multivariate curve resolution (MCR) algorithms for deconvoluting overlapping spectral data .

What strategies are recommended for resolving contradictions in reported biological activity data for this compound derivatives?

Q. Basic Research Focus :

  • Methodology : Perform systematic SAR (Structure-Activity Relationship) studies using standardized assays (e.g., enzyme inhibition protocols). Control variables like purity (>98% by HPLC), solvent (DMSO concentration ≤1%), and cell line viability .
  • Data Harmonization : Compare results with published datasets using meta-analysis tools (e.g., RevMan) to identify outliers or methodological discrepancies .

Q. Advanced Research Focus :

  • Challenge : Conflicting results in in vivo vs. in vitro efficacy.
  • Solution : Use pharmacokinetic modeling (e.g., PBPK) to simulate bioavailability and tissue distribution. Validate with LC-MS/MS quantification of metabolites in plasma and target organs .

How should researchers approach computational modeling of this compound’s binding affinity to adenosine receptors?

Q. Basic Research Focus :

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of A₁/A₂A receptors (PDB IDs: 3EML, 4UHR). Validate force fields (e.g., AMBER) with experimental IC₅₀ values .
  • Data Interpretation : Prioritize poses with hydrogen bonding to key residues (e.g., Asn253 in A₂A) and calculate binding free energy (MM-PBSA/GBSA) .

Q. Advanced Research Focus :

  • Challenge : Accounting for receptor flexibility and solvent entropy.
  • Solution : Use accelerated molecular dynamics (aMD) or metadynamics to simulate conformational changes. Pair with ITC (Isothermal Titration Calorimetry) to correlate ΔG with experimental ΔH .

What experimental designs are optimal for studying the photostability of this compound under UV exposure?

Q. Basic Research Focus :

  • Methodology : Expose solid and solution samples to controlled UV radiation (λ = 254–365 nm). Monitor degradation via HPLC and track photoproducts with LC-HRMS .
  • Key Parameters : Measure quantum yield of degradation and identify radical intermediates using EPR spectroscopy .

Q. Advanced Research Focus :

  • Challenge : Predicting long-term stability under environmental conditions.
  • Solution : Use QSTR (Quantitative Structure-Toxicity Relationship) models to correlate photodegradation rates with molecular descriptors (e.g., EHOMO, ELUMO). Validate with accelerated aging studies .

How can researchers address discrepancies in synthetic yields of this compound across published protocols?

Q. Basic Research Focus :

  • Methodology : Replicate reported syntheses (e.g., cyclocondensation of 5,6-diaminouracil with CS₂) under inert atmospheres. Monitor reaction progress via TLC and optimize parameters (temperature, catalyst loading) .
  • Troubleshooting : Characterize byproducts with GC-MS and adjust stoichiometry to minimize side reactions .

Q. Advanced Research Focus :

  • Challenge : Scaling up synthesis while maintaining yield.
  • Solution : Use flow chemistry to enhance heat/mass transfer. Apply DoE (Design of Experiments) to identify critical factors (e.g., residence time, pressure) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.